![molecular formula C22H25N5OS B307815 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure makes it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and ion channels, leading to its biological and pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as phosphodiesterases and tyrosine kinases, leading to its anti-inflammatory and anticancer properties. Additionally, this compound has been found to modulate the activity of certain receptors and ion channels, leading to its potential applications in the treatment of neurological and cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for lab experiments. Its unique structure and pharmacological properties make it a valuable tool for researchers in different fields. However, this compound also has some limitations, including its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological and pharmacological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of the potential applications of this compound in the treatment of neurological and cardiovascular disorders.
4. Investigation of the potential use of this compound as a tool for drug discovery and development.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy in vivo.
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and pharmacological properties. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-(Heptylsulfanyl)pyridine-4-carboxylic acid with 2-amino-4,6-dichloro-5-nitropyridine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with sodium hydride and 2-chloro-1,3-benzoxazole to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in different fields.
Eigenschaften
Molekularformel |
C22H25N5OS |
---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-heptylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H25N5OS/c1-2-3-4-5-8-15-29-22-25-21-19(26-27-22)17-9-6-7-10-18(17)24-20(28-21)16-11-13-23-14-12-16/h6-7,9-14,20,24H,2-5,8,15H2,1H3 |
InChI-Schlüssel |
LUOKSUPZCPMKRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=NC=C4)N=N1 |
Kanonische SMILES |
CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=NC=C4)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.